

GSK1070916: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name:	<i>cis</i> -4-(Boc-aminomethyl)cyclohexylamine
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An In-depth Review of the Potent and Selective Aurora B/C Kinase Inhibitor

CAS Number: 866548-92-7

This technical guide provides a comprehensive overview of the chemical and biological properties of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.

Chemical Information

GSK1070916, also known as NMI-900, is a synthetic organic molecule belonging to the 7-azaindole class of compounds.^{[1][2]} Its chemical structure and properties are summarized in the table below.

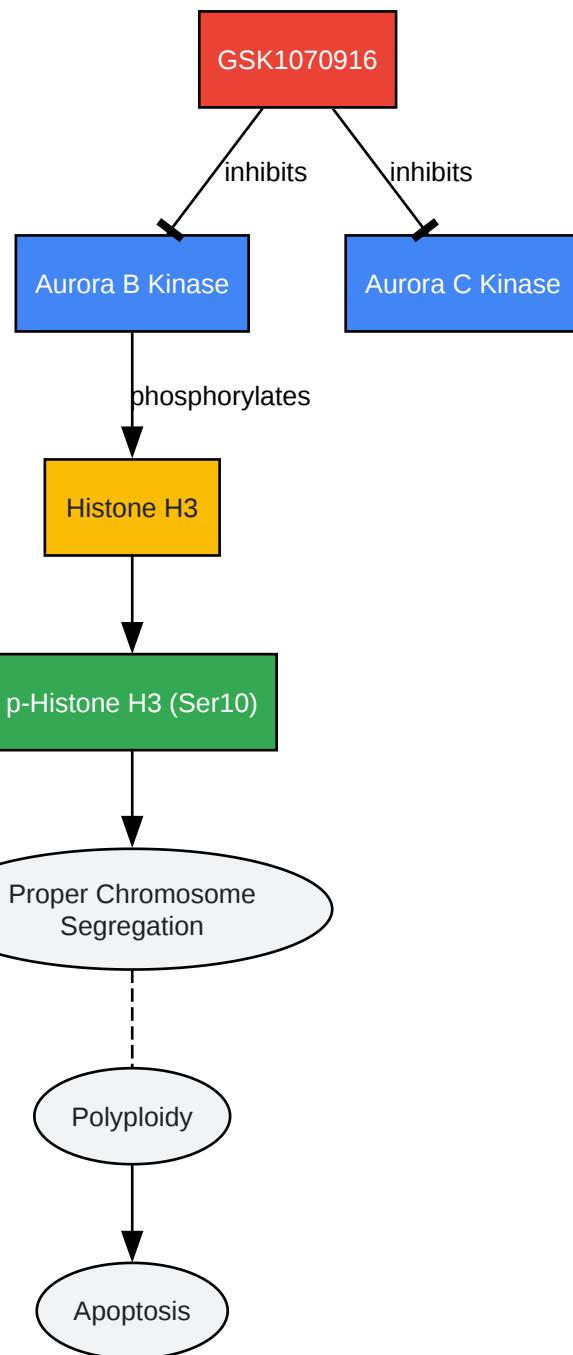
Property	Value
IUPAC Name	3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-pyrazol-3-yl]phenyl]-1,1-dimethylurea ^[3]
Molecular Formula	C ₃₀ H ₃₃ N ₇ O ^[4]
Molecular Weight	507.63 g/mol ^[4]
Canonical SMILES	CCn1cc(c(n1)c2ccc(cc2)NC(=O)N(C)C)c3ccnc4c3cc(nH4)c5cccc(c5)CN(C)C ^[4]
InChI Key	QTBWCSQGBMPECM-UHFFFAOYSA-N ^[4]

Mechanism of Action and Signaling Pathway

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.^[5] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.^[6] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.^[6]

GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.^[7] The inhibition of Aurora B kinase by GSK1070916 disrupts the phosphorylation of its downstream substrates, most notably histone H3 at serine 10 (pHH3S10).^[8] This disruption leads to defects in chromosome segregation, resulting in the formation of polyploid cells that ultimately undergo apoptosis.^[8]

GSK1070916 Signaling Pathway

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Caption: GSK1070916 inhibits Aurora B/C, blocking Histone H3 phosphorylation and leading to apoptosis.

Biological Activity

In Vitro Kinase Inhibitory Activity

GSK1070916 is a highly potent inhibitor of Aurora B and C kinases with a significantly lower affinity for Aurora A. The inhibitory constants (Ki) and IC50 values are summarized below.

Kinase	Ki (nM)	IC50 (nM)
Aurora B-INCENP	0.38 ± 0.29[5]	3.5[9]
Aurora C-INCENP	1.5 ± 0.4[5]	6.5[9]
Aurora A-TPX2	490 ± 60[5]	>100-fold selective vs Aurora B/C[9]

Cellular Activity

GSK1070916 demonstrates potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range.[8]

Cell Line	Cancer Type	EC50 (nM) for Cell Proliferation	EC50 (nM) for pHH3S10 Inhibition
A549	Lung Carcinoma	7[2]	-
HCT116	Colon Carcinoma	-	-
MCF7	Breast Cancer	-	-
HL-60	Leukemia	-	-
Colo205	Colon Adenocarcinoma	-	-

Note: A comprehensive list of EC50 values for over 100 cell lines is available in the literature, with a median EC50 of 8 nM.[8]

Experimental Protocols

Aurora Kinase Activity Assay (IMAP™ Assay)

This protocol describes a fluorescence polarization-based immunoassay to measure the kinase activity of Aurora B and C.

Materials:

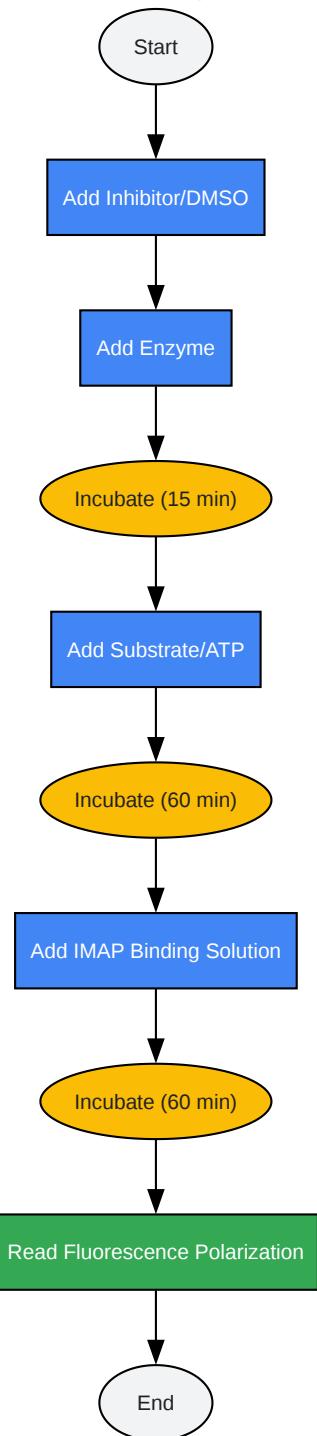
- Recombinant human Aurora B/INCENP or Aurora C/INCENP complex
- 5FAM-labeled peptide substrate (e.g., 5FAM-PKAtide)
- ATP
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- GSK1070916
- IMAP™ Binding Solution
- 384-well black microplates

Procedure:

- Prepare serial dilutions of GSK1070916 in kinase buffer.
- Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of a 2x enzyme solution (e.g., 4 nM Aurora B/INCENP) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP solution (e.g., 200 nM 5FAM-PKAtide, 20 µM ATP).
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 15 µL of IMAP™ Binding Solution.

- Incubate for 60 minutes at room temperature in the dark.
- Measure fluorescence polarization using a suitable plate reader.

IMAP Kinase Assay Workflow



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Caption: Workflow for the IMAP fluorescence polarization-based kinase assay.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of GSK1070916 on cell proliferation.

Materials:

- Human cancer cell lines
- Complete cell culture medium
- GSK1070916
- CellTiter-Glo® Reagent
- Opaque-walled 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.
- Prepare serial dilutions of GSK1070916 in complete culture medium.
- Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® Reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phosphorylated histone H3 in cell lysates by Western blotting.

Materials:

- Human cancer cell lines
- GSK1070916
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution), Mouse anti-GAPDH (loading control, e.g., 1:5000 dilution)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- SDS-PAGE gels
- PVDF membrane
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Treat cells with various concentrations of GSK1070916 for 24 hours.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Synthesis

The synthesis of GSK1070916 has been described in detail in the *Journal of Medicinal Chemistry*.^[2] The key steps involve a multi-step synthesis starting from commercially available materials, culminating in the formation of the 7-azaindole core followed by coupling with the side chains.

Pharmacokinetics

In a study using nude mice with HCT116 tumor xenografts, a single intraperitoneal dose of 100 mg/kg of GSK1070916 resulted in sustained blood concentrations of >170 ng/mL for up to 24 hours.^[10] This concentration correlated with a sustained decrease of over 60% in histone H3-S10 phosphorylation in the tumors.^[10] A Phase I clinical trial in patients with advanced solid tumors has been completed.^{[6][11]}

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide range of cancer cell lines. Its well-defined mechanism of action, involving the inhibition of histone H3 phosphorylation and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for further clinical development. This guide provides essential technical information to support ongoing and future investigations into the therapeutic potential of GSK1070916.

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